(4-(tert-Butylcarbamoyl)phenyl)boronic acid is an organoboron compound. It consists of a phenylboronic acid moiety, where a boronic acid group (-B(OH)2) is attached to a benzene ring. Additionally, a tert-butylcarbamoyl group (-CONHC(CH3)3) is present at the para position of the benzene ring. This compound is commonly used as a reagent in organic synthesis, specifically in Suzuki-Miyaura cross-coupling reactions. []
(4-(tert-Butylcarbamoyl)phenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring that is further substituted with a tert-butylcarbamoyl group. This compound is significant in medicinal chemistry and organic synthesis due to its stability and versatility in various chemical reactions.
This compound can be synthesized through various methods, which will be discussed in detail in the synthesis analysis section. Its relevance in scientific research stems from its applications in drug development and as a building block in organic synthesis.
(4-(tert-Butylcarbamoyl)phenyl)boronic acid falls under the category of boronic acids, which are compounds containing a boron atom bonded to a hydroxyl group and an aryl or alkyl group. It is classified as an aryl boronic acid, specifically due to the presence of the phenyl group.
The synthesis of (4-(tert-Butylcarbamoyl)phenyl)boronic acid can be approached through multiple synthetic pathways:
The synthesis often requires careful control over reaction conditions, such as temperature and concentration, to maximize yield and minimize by-products. Catalysts such as palladium(II) chloride are frequently employed to facilitate cross-coupling reactions essential for forming new carbon-boron bonds.
The molecular structure of (4-(tert-Butylcarbamoyl)phenyl)boronic acid features:
(4-(tert-Butylcarbamoyl)phenyl)boronic acid participates in various chemical reactions typical of boronic acids:
The efficiency of these reactions can depend on factors such as solvent choice, temperature, and the presence of specific catalysts or ligands that can enhance reactivity or selectivity.
The mechanism by which (4-(tert-Butylcarbamoyl)phenyl)boronic acid exerts its effects typically involves:
These steps highlight the versatility of boronic acids in facilitating complex organic transformations crucial for developing pharmaceuticals.
Relevant data includes melting point ranges, boiling points, and specific reactivity profiles that can vary based on substituents on the phenolic ring.
(4-(tert-Butylcarbamoyl)phenyl)boronic acid has several applications in scientific research:
The integration of boron into pharmacologically active compounds represents a paradigm shift in modern drug design, moving beyond traditional organic elements to leverage boron's unique electronic properties. Boronic acids, characterized by their R–B(OH)₂ structure, possess an electron-deficient boron atom capable of reversible covalent interactions with nucleophiles—a property that underpins their therapeutic utility. This amphiphilic nature allows boronic acid-containing drugs to transition between trigonal planar (sp²) and tetrahedral (sp³) configurations, facilitating precise interactions with biological targets that are often unattainable with purely carbon-based structures. The emergence of functionalized derivatives, particularly carbamoyl-substituted aryl boronic acids like (4-(tert-Butylcarbamoyl)phenyl)boronic acid, reflects an ongoing effort to optimize this core pharmacophore for enhanced target engagement and physicochemical performance [1] [5] [8].
Table 1: Key Milestones in Boronic Acid Therapeutic Development
Year | Compound/Drug | Significance | Therapeutic Area |
---|---|---|---|
1860 | Ethylboronic acid | First synthesized boronic acid (Frankland) | N/A |
2003 | Bortezomib (Velcade®) | First FDA-approved boronic acid drug | Multiple Myeloma |
2014 | Tavaborole (Kerydin®) | First FDA-approved benzoxaborole | Onychomycosis |
2015 | Ixazomib (Ninlaro®) | Oral proteasome inhibitor | Multiple Myeloma |
2017 | Vaborbactam (Vabomere®) | β-lactamase inhibitor | Resistant bacterial infections |
2017 | Crisaborole (Eucrisa®) | PDE4 inhibitor | Atopic Dermatitis |
The therapeutic application of boron compounds began long before their specific molecular mechanisms were understood. Early medicinal uses centered on boric acid (H₃BO₃) as a mild antiseptic and eyewash in the 18th century, exploiting its weak antibacterial properties. The 20th century witnessed two pivotal developments: the utilization of boron in Neutron Capture Therapy (BNCT) starting in the 1950s, where boron-10 isotopes like boronophenylalanine (BPA) and mercaptoundecahydrodecaborane (BSH) were employed as neutron absorbers for targeted cancer radiotherapy, and the discovery of natural boron-containing antibiotics (boromycin, aplasmomycin) in the 1960s-70s, which demonstrated potent activity against mycobacteria and HIV [4] [9].
The true turning point arrived in 2003 with the FDA approval of bortezomib, a dipeptidyl boronic acid proteasome inhibitor for multiple myeloma. This breakthrough validated boronic acids as viable drug candidates, overcoming historical concerns about potential toxicity. Bortezomib’s mechanism—reversible covalent binding to the catalytic threonine residue of the 20S proteasome—showcased the unique pharmacodynamic advantages of the boronic acid moiety. Subsequent approvals, including the benzoxaborole antifungals (tavaborole, 2014) and eczema treatment crisaborole (2017), the proteasome inhibitor ixazomib (2015), and the β-lactamase inhibitor vaborbactam (2017), cemented boron’s place in the medicinal chemistry arsenal. These successes spurred intensive research into diverse boron chemotypes (benzoxaboroles, diazaborines, carboranes) across therapeutic areas [1] [5] [9].
The exceptional value of the boronic acid group in drug design stems from its multifaceted chemical biology:
Reversible Covalent Inhibition: The boron atom acts as a potent Lewis acid, forming reversible covalent adducts with nucleophilic residues (primarily serine, threonine, tyrosine, lysine, or histidine) within enzyme active sites. This is exemplified by bortezomib’s inhibition of the proteasome’s chymotrypsin-like site, where the boron coordinates the catalytic Thr1Oγ, forming a transition state-like complex with significantly higher potency (nM range) and selectivity compared to earlier aldehyde-based inhibitors [1] [7]. Similarly, vaborbactam forms a covalent but reversible bond with the catalytic serine of serine β-lactamases (KPC), protecting co-administered β-lactam antibiotics (e.g., meropenem) from hydrolysis [1] [5].
Molecular Recognition & Sensing: Boronic acids readily form cyclic esters (boronate esters) with 1,2- or 1,3-diols, such as those found on carbohydrates (e.g., sialic acid on cell surfaces) or the ribose backbone of RNA. This reversible interaction underpins applications in targeted drug delivery systems (e.g., boronic acid-decorated nanoparticles or liposomes for selective cell targeting) and responsive materials. For instance, hydrogels exploiting boronate ester dynamics release payloads in response to pH changes or competitive diol binding [3] [6] [8].
pH-Dependent Behavior & Bioisosterism: The equilibrium between the neutral trigonal (sp²) form (favored at pH < pKa) and the anionic tetrahedral (sp³) boronate form (favored at pH > pKa) is crucial. The pKa of aryl boronic acids (typically ~8.5-10) can be lowered significantly by electron-withdrawing substituents (e.g., ortho-formyl groups, pKa ~7.2; meta-nitro, pKa ~7.1), enabling enhanced binding at physiological pH. Boronic acids can act as bioisosteres for carboxylic acids, offering advantages in membrane permeability and metabolic stability while retaining the ability to engage in key hydrogen bonding interactions [1] [5] [8].
Dynamic Covalent Chemistry (DCC): The reversible nature of B-O, B-N, and B-S bonds formed by boronic acids enables their use in DCC. This facilitates the creation of stimuli-responsive systems (e.g., releasing drugs in the presence of reactive oxygen species like H2O2, or at specific pH values), self-healing materials, and combinatorial libraries for identifying high-affinity binders against biological targets [6] [8].
Table 2: Key Mechanisms of Boronic Acids in Drug Action and Design
Mechanism | Structural Basis | Therapeutic Example | Advantage |
---|---|---|---|
Reversible Covalent Enzyme Inhibition | Boron coordinates nucleophilic residue (Ser, Thr) in enzyme active site | Bortezomib (Proteasome), Vaborbactam (β-Lactamase) | High potency, selectivity, tunable residence time |
Diol Recognition & Targeting | Formation of cyclic boronate esters with cis-diols (sugars, RNA) | Boronic acid-functionalized antimicrobial photosensitizers [3], Glucose sensors | Cell targeting, Stimuli-responsive drug release |
pH-Dependent Switching | sp² (trigonal, neutral) ⇌ sp³ (tetrahedral, anionic) equilibrium | Crisaborole (PDE4 inhibition enhanced at skin pH?) | Tunable binding affinity/solubility via substituents |
Bioisosterism | Replaces carboxylic acid (-COOH) with -B(OH)2 | Various investigational protease inhibitors | Improved permeability, Altered metabolism, Retained H-bonding |
Dynamic Covalent Chemistry | Reversible B-X (X=O, N, S) bond formation under physiological conditions | Self-healing hydrogels [6], ROS-responsive prodrugs | Stimuli-responsive release, Adaptive materials |
Carbamoyl-functionalized aryl boronic acids, such as (4-(tert-Butylcarbamoyl)phenyl)boronic acid, represent a strategic advancement in boronic acid medicinal chemistry. These compounds integrate two distinct pharmacophoric elements onto an aromatic scaffold:
The Boronic Acid (B(OH)₂ Group): Provides the core mechanism for reversible covalent target binding (e.g., to proteases, hydrolases) or diol recognition, as described previously.
The Carbamoyl Group (-NHCOR): This moiety, particularly when featuring alkyl substituents like the tert-butyl group, serves multiple critical functions:
The (4-substituted)phenylboronic acid scaffold is particularly favored. The para position allows for optimal spatial separation and orientation of the two functional groups without introducing significant steric strain compared to ortho substitution, which can hinder boronate ester formation. The benzene ring provides a stable, planar platform. Compounds like (4-(tert-Butylcarbamoyl)phenyl)boronic acid are thus valuable tools and potential precursors in drug discovery programs targeting enzymes where reversible covalent inhibition is advantageous (e.g., proteases, serine hydrolases, deubiquitinases) or for developing novel targeted delivery systems leveraging diol binding [5] [10]. Research focuses on optimizing the carbamoyl substituent (R in -NHCOR) to fine-tune target affinity, selectivity, solubility, and metabolic stability.
Table 3: Structural and Functional Roles of Key Groups in Carbamoyl-Functionalized Boronic Acids
Structural Element | Key Physicochemical Properties | Potential Biological Roles | Example in Compound |
---|---|---|---|
Aryl Boronic Acid (-B(OH)₂) | Lewis acidity, sp²/sp³ equilibrium, pKa ~8.5-9 (aryl), Forms boronate esters | Reversible covalent enzyme inhibition, Diol recognition/sensing, Bioisostere for carboxylate | Core binding motif |
Para-Substituted Benzene Ring | Planarity, Conjugation, Stability | Spacer/linker between functional groups, Modulates electronics (EWG lowers B pKa) | Central scaffold |
Carbamoyl Linker (-NHC(O)-) | Polarity (H-bond donor/acceptor), Dipole moment, Amide resonance | Hydrogen bonding with target (backbone/side chains), Solubilization, Conformational influence | Directly attached to phenyl ring |
tert-Butyl Group (-C(CH₃)₃) | High lipophilicity, Significant steric bulk, Metabolic stability (resistance to oxidation) | Fills hydrophobic pockets, Enhances membrane permeability, Blocks metabolism at amide N | R group on carbamoyl |
Overall Molecule | Amphiphilic (B(OH)₂ polar, tBu lipophilic), Tunable pKa | Multi-point target engagement (B covalent + H-bonds + hydrophobic), Responsive to pH/diols | (4-(tert-Butylcarbamoyl)phenyl)boronic acid |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9